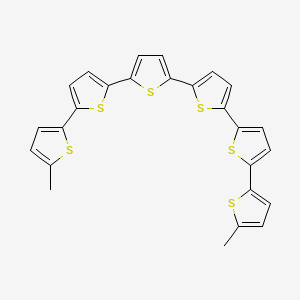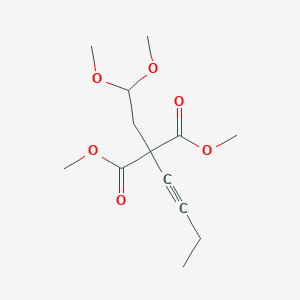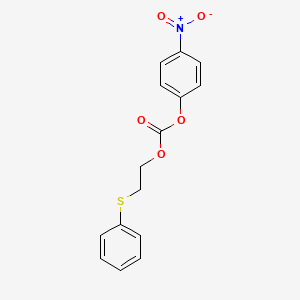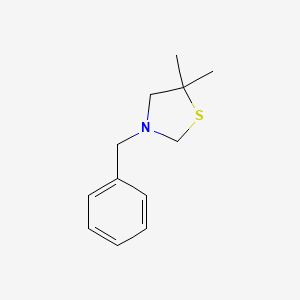![molecular formula C15H20O3 B12543245 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one CAS No. 652986-55-5](/img/structure/B12543245.png)
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one is an organic compound with a complex structure that includes a dioxane ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one typically involves the formation of the dioxane ring followed by the introduction of the phenyl group. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the dioxane ring. The phenyl group can then be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one exerts its effects involves its interaction with specific molecular targets. The dioxane ring and phenyl group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: Similar structure but with a hydroxyl group instead of a ketone.
Oseltamivir: Contains a dioxane ring but has different functional groups and applications.
Uniqueness
This compound’s versatility and unique structure make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
652986-55-5 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one |
InChI |
InChI=1S/C15H20O3/c1-12(16)6-5-9-15-17-11-10-14(18-15)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3/t14-,15?/m1/s1 |
Clé InChI |
RWLVQBAULKVNGR-GICMACPYSA-N |
SMILES isomérique |
CC(=O)CCCC1OCC[C@@H](O1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)CCCC1OCCC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

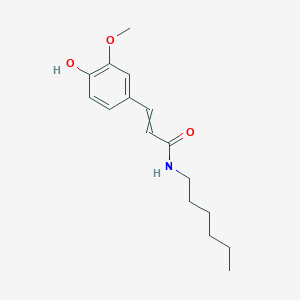
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
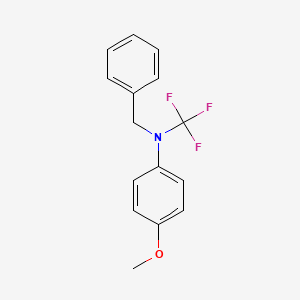
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)

![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
